N-Ethyl-2-pentanamine hydrochloride
Overview
Description
N-Ethyl-2-pentanamine hydrochloride: is an organic compound belonging to the class of amines. It is a derivative of 2-pentanamine, where an ethyl group is attached to the nitrogen atom, and the compound is further converted into its hydrochloride salt form for stability and ease of handling.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of pentanal with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
N-Alkylation: Another method is the N-alkylation of 2-pentanamine with ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: Nucleophilic substitution reactions can occur, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: 2-Pentanamine.
Substitution: Various alkylated amines.
Scientific Research Applications
Chemistry: N-Ethyl-2-pentanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the manufacturing of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Ethyl-2-pentanamine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved are specific to the enzyme being studied.
Comparison with Similar Compounds
N-Methyl-2-pentanamine hydrochloride: Similar structure with a methyl group instead of ethyl.
N-Propyl-2-pentanamine hydrochloride: Similar structure with a propyl group instead of ethyl.
Uniqueness: N-Ethyl-2-pentanamine hydrochloride is unique due to its specific ethyl group, which influences its reactivity and biological activity compared to its methyl and propyl counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-ethylpentan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-6-7(3)8-5-2;/h7-8H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQCDONVQYIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-49-7 | |
Record name | 2-Pentanamine, N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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